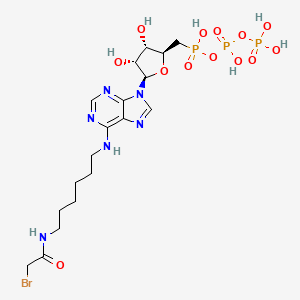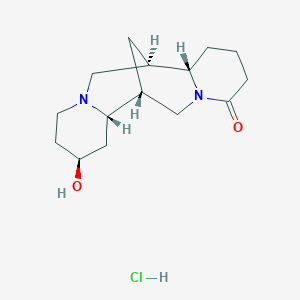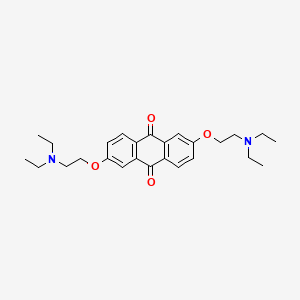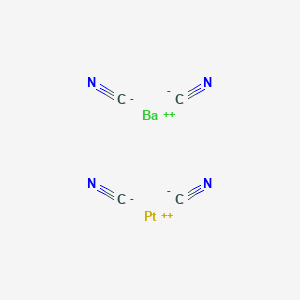
Barium tetracyanoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tetracyanoplatinate is an inorganic compound with the chemical formula Ba[Pt(CN)4]. It is a coordination complex consisting of a barium cation and a tetracyanoplatinate anion. This compound is known for its unique properties, including its ability to fluoresce under certain conditions, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium tetracyanoplatinate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by slow evaporation of the solution, resulting in the formation of yellow-green crystals .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Barium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum-containing species.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like ammonia or phosphines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) or platinum(0) species.
Scientific Research Applications
Barium tetracyanoplatinate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which barium tetracyanoplatinate exerts its effects involves its ability to form coordination complexes with various molecules. The platinum center can interact with biological molecules, leading to changes in their structure and function. This interaction is the basis for its potential use in medical applications, such as cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Potassium tetracyanoplatinate
- Sodium tetracyanoplatinate
- Calcium tetracyanoplatinate
Uniqueness
Barium tetracyanoplatinate is unique due to its specific cation (barium) and its fluorescence properties. While other tetracyanoplatinate compounds share similar coordination chemistry, the presence of barium imparts distinct physical and chemical properties that make it particularly useful in certain applications .
Properties
CAS No. |
562-81-2 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(methylamino)-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14) |
InChI Key |
XJHGPGRJMGKRGB-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ba+2].[Pt+2] |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CCCCO2 |
| 562-81-2 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
arium cyanoplatinate barium platinocyanide barium tetracyanoplatinate (II) tetrahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


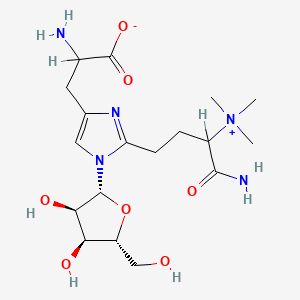


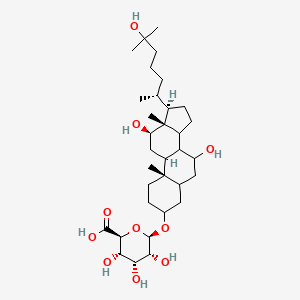

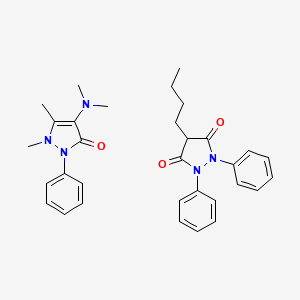
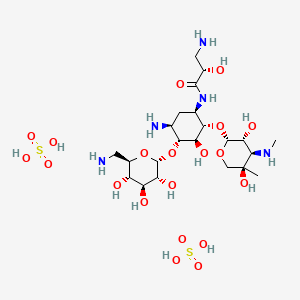
![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)
